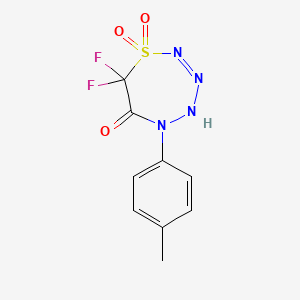
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one is a heterocyclic compound that belongs to the class of thiadiazepines This compound is characterized by the presence of a sulfur atom and a tetrazepine ring, which is a seven-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazepine Ring: The initial step involves the formation of the tetrazepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a difluoromethyl ketone, with a nitrogen-containing reagent under acidic or basic conditions.
Introduction of the Sulfur Atom: The sulfur atom is introduced into the ring structure through a thiolation reaction. This can be accomplished by reacting the intermediate compound with a sulfur-containing reagent, such as thiourea or a thiol, under appropriate conditions.
Addition of the Methylphenyl Group: The final step involves the introduction of the methylphenyl group through a substitution reaction. This can be achieved by reacting the intermediate compound with a methylphenyl halide or a similar reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or sulfides.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the methylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Compounds with different functional groups replacing the fluorine atoms or the methylphenyl group.
Scientific Research Applications
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-thieno-diazepine derivatives: These compounds share a similar ring structure and may exhibit similar biological activities.
Benzodiazepine derivatives: These compounds also contain a diazepine ring and are known for their therapeutic applications.
Uniqueness
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one is unique due to the presence of fluorine atoms and a methylphenyl group, which can enhance its chemical stability and biological activity. Additionally, the sulfur atom in the ring structure can provide unique reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
7,7-difluoro-5-(4-methylphenyl)-1,1-dioxo-4H-thiatetrazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O3S/c1-6-2-4-7(5-3-6)15-8(16)9(10,11)19(17,18)14-12-13-15/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXMRXDRCARLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(S(=O)(=O)N=NN2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














